molecular formula C10H7NO2 B080063 8-Hydroxyquinoline-2-carboxaldehyde CAS No. 14510-06-6

8-Hydroxyquinoline-2-carboxaldehyde

Cat. No. B080063
CAS RN: 14510-06-6
M. Wt: 173.17 g/mol
InChI Key: SLBPIHCMXPQAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 8-hydroxyquinoline-2-carboxaldehyde and its derivatives can be achieved through several methods, including the Reimer-Tiemann reaction, which is a convenient and economical approach for synthesizing heteroaldehydes like 8-hydroxyquinoline-7-carboxaldehyde, a closely related compound (Zhuo et al., 2004). This method involves the use of phase-transfer catalysts to enhance yield and stability.

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline-2-carboxaldehyde and its complexes has been extensively studied using various spectroscopic and crystallographic techniques. For instance, a comprehensive structural and vibrational study on a derivative, 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone, provided detailed insights into its structural configuration through X-ray diffraction data and vibrational spectroscopy, supported by DFT calculations (de Freitas et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 8-hydroxyquinoline-2-carboxaldehyde often result in the formation of complexes with metals, showcasing its chelating ability. The synthesis and structural characterization of complexes, such as those coordinated to Zn(II), underline the compound's utility in forming stable metal complexes which are pivotal in various biological and chemical applications (de Freitas et al., 2018).

Physical Properties Analysis

The physical properties of 8-hydroxyquinoline-2-carboxaldehyde derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of any coordinated metal ions. These properties are critical in determining the compound's applicability in different chemical and biological contexts.

Chemical Properties Analysis

The chemical properties of 8-hydroxyquinoline-2-carboxaldehyde, particularly its reactivity, coordination chemistry, and ligand behavior, are central to its role in synthesizing metal complexes and organic frameworks. Its ability to act as a ligand for rare-earth metal(III) ions, demonstrated through the coordination of yttrium(III) and lanthanum(III), highlights its versatility and potential in material science and catalysis (Albrecht et al., 2005).

Scientific Research Applications

3. Synthesis of Derivatives

  • Application Summary: 8-Hydroxy-2-quinolinecarboxaldehyde (8-hydroxyquinoline-2-carbaldehyde) may be used in the preparation of various derivatives .
  • Methods of Application: It can be used in Schiff-base reaction with 1-aminopyrene to prepare 8-hydroxy-2-quinoline-1-aminopyrene . It can also be used in coupling with 2-hydrazinopyridine to prepare (E)-2- ((2- (pyridin-2-yl)hydrazono)methyl)quinolin-8-ol .
  • Results: The resulting compounds can be used for further research and applications .

4. Biological Activities

  • Application Summary: Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities .
  • Methods of Application: These compounds are synthesized and tested for various biological activities .
  • Results: They have been found to have antimicrobial, anticancer, antifungal, antileishmanial, antischistosomal effects, and many others . They can also act as iron-chelators for neuroprotection, inhibitors of 2OG-dependent enzymes, chelators of metalloproteins, anti-HIV agents, Mycobacterium tuberculosis inhibitors, and botulinum neurotoxin inhibitors .

Safety And Hazards

8-Hydroxyquinoline-2-carboxaldehyde causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

8-hydroxyquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBPIHCMXPQAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344771
Record name 8-Hydroxyquinoline-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxyquinoline-2-carboxaldehyde

CAS RN

14510-06-6
Record name 8-Hydroxyquinoline-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxy-2-quinolinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

8-hydroxy-2-methylquinoline (2 g, 12.4 mmol.), selenium dioxide (1.74 g, 15.8 mmol), 300 ml of pre-dried 1,4-dioxane, and 1.5 ml of water were mixed and stirred in a 1-L round bottom flask. The resulting solution was then refluxed for 24 h. The reaction was monitored until completion using TLC method. The reaction mixture was then filtered off, and the selenium metal was then washed with dichloromethane, and the combined filtrates were then evaporated off under reduced pressure. The crude product was then purified by sublimation under reduced pressure or by silica gel column chromatography to yield pure yellow needle crystal.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 8-hydroxy-2-methylquinoline (6.0 g, 37.7 mmol) in dioxane (15 ml) was added to a stirred solution of SeO2 (6.3 g, 56.8 mmol) in dioxane (80 ml) dropwise at 50° C. and the mixture was heated up to 80° C. for further 20 h. The resulting mixture was filtered. The filtrate was concentrated and the residue purified by column chromatography with Hex/EA=(15:1 to 10:1) to give 8-hydroxyquinoline-2-carboxaldehyde (2.45 g, 38%) derivatives as intermediates. Intermediate was converted into N-substituted compounds by reductive amination with aminoalcohol, aminoalkyne or other heterocycles to give series of compounds. 8-alkoxy-2-methyl quinoline were oxidized to give 8-alkoxyquinoline-2-carboxaldehyde derivatives and followed by the same method to give compounds M to O.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyquinoline-2-carboxaldehyde
Reactant of Route 2
8-Hydroxyquinoline-2-carboxaldehyde
Reactant of Route 3
8-Hydroxyquinoline-2-carboxaldehyde
Reactant of Route 4
8-Hydroxyquinoline-2-carboxaldehyde
Reactant of Route 5
Reactant of Route 5
8-Hydroxyquinoline-2-carboxaldehyde
Reactant of Route 6
Reactant of Route 6
8-Hydroxyquinoline-2-carboxaldehyde

Citations

For This Compound
378
Citations
LV de Freitas, CCP da Silva, J Ellena… - … Acta Part A: Molecular …, 2013 - Elsevier
… The compound INHHQ was prepared based on the reported procedure for the reaction between 8-hydroxyquinoline-2-carboxaldehyde (8-HQ, Sigma–Aldrich) and isoniazid (INH, Fluka…
Number of citations: 53 www.sciencedirect.com
R Mladenova, M Ignatova, N Manolova, T Petrova… - European polymer …, 2002 - Elsevier
… In the present work, the synthesis and characterization of Schiff bases of 8-hydroxyquinoline-2-carboxaldehyde (8Q2CHO) and Jeffamines ED ® is reported. The complex forming ability …
Number of citations: 220 www.sciencedirect.com
I García-Santos, J Sanmartín, AM García-Deibe… - Inorganica Chimica …, 2010 - Elsevier
… L) were obtained by reaction of 8-hydroxyquinoline-2-carboxaldehyde, 2-aminoethanol and the corresponding … = 0.04) are lower than that of 8-hydroxyquinoline-2-carboxaldehyde (Φ F …
Number of citations: 36 www.sciencedirect.com
YC Liu, YY Li, HL Qi, KJ Zhang, RX Lei… - Journal of Coordination …, 2014 - Taylor & Francis
… from lanthanide metal ions with 8-hydroxyquinoline-2-carboxaldehyde-aroylhydrazones and 8-… In this study, three Pr III complexes prepared from 8-hydroxyquinoline-2-carboxaldehyde …
Number of citations: 4 www.tandfonline.com
F Xie, H Cai, F Peng - JBIC Journal of Biological Inorganic Chemistry, 2018 - Springer
… to form copper complex, copper complexes of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide (CuHQTS, Fig. 1) and 8-hydroxyquinoline-2-carboxaldehyde-4,4-dimethyl-3-…
Number of citations: 20 link.springer.com
T Arslan, C Öğretir, M Tsiouri… - Journal of …, 2007 - Taylor & Francis
Full article: Interactions of trivalent lanthanide cations with a hexadentate Schiff base derived from the condensation of ethylenediamine with 8-hydroxyquinoline-2-carboxaldehyde Skip …
Number of citations: 18 www.tandfonline.com
F Xie, F Peng - Journal of Fluorescence, 2017 - Springer
… Copper complexes CuHQTS and CuHQDMTS based on schiff base of 8-hydroxyquinoline-2-carboxaldehyde–thiosemicarbazide (HQTS) and 8-hydroxyquinoline-2-carboxaldehyde–4,4…
Number of citations: 12 link.springer.com
M Ignatova, N Stoyanova, N Manolova… - Materials Science and …, 2020 - Elsevier
Novel fibrous materials from polylactide (PLA) and Schiff base from Jeffamine ED® and 8-hydroxyquinoline-2-carboxaldehyde (Jeff-8Q) or its complex with Cu 2+ (Jeff-8Q.Cu 2+ ) were …
Number of citations: 18 www.sciencedirect.com
JT Wang, YY Pei, SF Ren, MY Yan, W Luo… - … Acta Part A: Molecular …, 2020 - Elsevier
… According to the literatures [[33], [34], [35], [36]], HQCT and HQPH were successfully prepared by a simple condensation reaction of 8-hydroxyquinoline-2-carboxaldehyde with …
Number of citations: 25 www.sciencedirect.com
LB Sheng, FX Zhang, MQ Liu, MS Chen - Polyhedron, 2019 - Elsevier
… In summary, we used 8-hydroxyquinoline-2-carboxaldehyde oxime to coordinate with Ni(II) ions under solvothermal conditions and further coordinate with Na + to obtain heteronuclear …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.